Antiarone I

Descripción

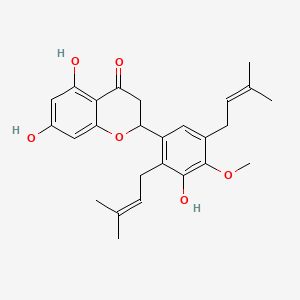

Structure

3D Structure

Propiedades

Número CAS |

130756-22-8 |

|---|---|

Fórmula molecular |

C26H30O6 |

Peso molecular |

438.5 g/mol |

Nombre IUPAC |

5,7-dihydroxy-2-[3-hydroxy-4-methoxy-2,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C26H30O6/c1-14(2)6-8-16-10-19(18(9-7-15(3)4)25(30)26(16)31-5)22-13-21(29)24-20(28)11-17(27)12-23(24)32-22/h6-7,10-12,22,27-28,30H,8-9,13H2,1-5H3 |

Clave InChI |

RYBGOKVPJPOMQW-UHFFFAOYSA-N |

SMILES canónico |

CC(=CCC1=CC(=C(C(=C1OC)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |

Origen del producto |

United States |

Isolation and Purification Methodologies for Antiarone I

Extraction Techniques from Biological Matrices

The initial step in isolating Antiarone I involves its extraction from the host organism, typically plant material. The choice of extraction method and solvent is critical to maximize the yield of the target compound while minimizing the co-extraction of impurities.

Commonly, solvent extraction is employed, where the dried and powdered biological material is macerated or percolated with an organic solvent. The polarity of the solvent is a key parameter. For compounds in the isoflavonoid (B1168493) class, like the related antiarones, solvents such as methanol (B129727) or ethanol (B145695) are often used initially to extract a wide range of compounds. fspublishers.org This initial crude extract is then typically concentrated under reduced pressure.

To further refine the extract, liquid-liquid partitioning is a frequently used subsequent step. The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This process separates compounds based on their differential solubility in the immiscible liquid phases. researchgate.net Antiarone I, being a moderately polar isoflavonoid, would typically be concentrated in the ethyl acetate fraction. This fractionation narrows down the mixture of compounds, simplifying the subsequent purification stages.

Chromatographic Separation Strategies

Chromatography is the cornerstone of purification for compounds like Antiarone I. This set of techniques separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. openaccessjournals.com For the isolation of Antiarone I, a combination of different chromatographic methods is usually necessary.

Initial fractionation of the enriched extract (e.g., the ethyl acetate fraction) is often performed using open column chromatography. Silica (B1680970) gel is a common stationary phase, where compounds are separated based on their polarity. mdpi.com A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient), allows for the separation of the extract into several fractions. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fine purification of Antiarone I, offering high resolution and efficiency. labcompare.com It is particularly crucial for separating structurally similar compounds. Preparative HPLC is the method of choice for isolating the pure compound after initial fractionation. lcms.cz

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the purification of isoflavonoids. In this technique, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. hplc.eucabidigitallibrary.org The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. A gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used as the mobile phase. cabidigitallibrary.org The addition of a small amount of acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape and resolution. hplc.eu

Below is an interactive table detailing typical parameters for the HPLC purification of compounds similar to Antiarone I.

| Parameter | Description | Typical Values |

| Column | The stationary phase where separation occurs. Wide-pore C18 columns are common for natural products. hplc.eu | C18, 5 µm particle size, 250 x 10 mm |

| Mobile Phase | The solvent that carries the sample through the column. A gradient system is often used. cabidigitallibrary.org | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 3-5 mL/min for preparative scale |

| Detection | The method used to "see" the compound as it elutes from the column. | UV Detector, typically at 254 nm or 280 nm cabidigitallibrary.org |

| Injection Volume | The amount of sample introduced into the HPLC system. | 500-2000 µL for preparative scale |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used throughout the isolation process. mdpi.com It is primarily used to monitor the progress of the extraction and fractionation, to identify fractions containing the target compound by comparing with a standard (if available), and to determine the optimal solvent system for column chromatography or HPLC. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that provides better resolution, sensitivity, and reproducibility. wikipedia.orghumanjournals.com It utilizes TLC plates with smaller particle sizes and a uniform layer thickness, leading to more efficient separations. wikipedia.org Densitometric scanning allows for the quantification of substances on the plate. nih.gov For isoflavonoids, silica gel 60 F254 plates are commonly used. mdpi.com

The following interactive table outlines a typical HPTLC method for the analysis of compounds in the same class as Antiarone I.

| Parameter | Description | Typical Values |

| Stationary Phase | The adsorbent layer on the plate. | HPTLC silica gel 60 F254 plates mdpi.com |

| Mobile Phase | The solvent mixture that moves up the plate via capillary action. | Toluene:Ethyl Acetate:Formic Acid (e.g., 5:4:0.5, v/v/v) researchgate.net |

| Application | Method of applying the sample to the plate. | Bandwise application using an automated sampler |

| Detection | Visualization of the separated spots. | UV light at 254 nm or 366 nm; derivatization with spray reagents |

| Rf Value | The retention factor, a ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Compound-specific, used for identification |

Advanced Purification Protocols

Achieving the highest purity of Antiarone I often requires advanced or multi-step purification protocols. These strategies involve combining different chromatographic techniques based on varying separation principles to remove even trace impurities. numberanalytics.com

A typical advanced protocol might begin with flash chromatography on silica gel, followed by a second column chromatography step using a different stationary phase, such as Sephadex LH-20. Sephadex LH-20 separates compounds based on a combination of molecular size and polarity. Elution is typically carried out with a solvent like methanol.

The final purification step almost invariably involves preparative HPLC, as described previously. labcompare.com In some cases, multiple HPLC steps using different column selectivities (e.g., C18 followed by a phenyl-hexyl column) or different mobile phase modifiers may be employed to resolve any remaining co-eluting impurities. The purity of the final product is then confirmed using analytical HPLC and other spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

Advanced Spectroscopic and Analytical Characterization of Antiarone I

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Through a series of one-dimensional and two-dimensional experiments, a complete picture of atomic connectivity and spatial relationships can be assembled.

One-Dimensional NMR (¹H, ¹³C) for Structural Connectivity

One-dimensional (1D) NMR experiments are foundational for structural elucidation. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides information on the carbon skeleton. libretexts.org

¹H NMR: This spectrum would provide chemical shifts (δ) for each unique proton in Antiarone I, integration values corresponding to the number of protons for each signal, and splitting patterns (multiplicity) that indicate the number of neighboring protons.

¹³C NMR: This spectrum would show a signal for each unique carbon atom in the molecule. The chemical shift of each carbon signal indicates its functional type (e.g., aliphatic, olefinic, aromatic, carbonyl).

Table 1: Illustrative ¹H and ¹³C NMR Data Table for a Hypothetical Flavonoid Structure. (Note: This table is for illustrative purposes only and does not represent actual data for Antiarone I.)

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 2 | 155.0 | 7.90 (s) |

| 3 | 125.0 | - |

| 4 | 180.5 | - |

| 5 | 162.1 | 6.20 (d, 2.1) |

| 6 | 99.0 | 6.40 (d, 2.1) |

Two-Dimensional NMR (COSY, HSQC, HMBC, ROESY) for Elucidation of Spin Systems and Long-Range Correlations

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached, providing definitive C-H bond information.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is essential for determining the stereochemistry and three-dimensional conformation of the molecule.

Mass Spectrometry (MS) Techniques in Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing natural products. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, allowing for the clear determination of the molecular weight of Antiarone I.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of the molecular ion by distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net

Table 2: Illustrative HRMS Data. (Note: This table is for illustrative purposes only and does not represent actual data for Antiarone I.)

| Ion | Calculated m/z | Found m/z | Formula |

|---|---|---|---|

| [M+H]⁺ | 387.1495 | 387.1491 | C₂₂H₂₃O₆ |

| [M+Na]⁺ | 409.1314 | 409.1310 | C₂₂H₂₂NaO₆ |

Fragmentation Pattern Analysis

By inducing fragmentation of the molecular ion within the mass spectrometer (tandem MS or MS/MS), a characteristic fragmentation pattern is produced. Analyzing the masses of these fragment ions provides valuable structural information, often revealing the nature of substructures within the molecule and how they are connected. This analysis serves as a complementary method to NMR for confirming the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation of natural products like Antiarone I, providing key information about functional groups and electronic conjugation systems, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the stretching and bending of different functional groups. For a compound with the structure of Antiarone I, characteristic absorption bands would be expected. Although the specific experimental spectrum for Antiarone I is not documented in the searched literature, a predictive analysis based on its known functional groups can be compiled.

Key functional groups in Antiarone I include hydroxyl (-OH), ketone (C=O), aromatic rings (C=C), ether linkages (C-O), and aliphatic chains (C-H). The expected IR absorption bands are detailed in Table 1.

Table 1: Expected Infrared (IR) Absorption Bands for Antiarone I This table is illustrative and based on typical values for the compound's functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3500 - 3200 (Broad) |

| Aliphatic (C-H) | Stretching | 3000 - 2850 |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Ketone (C=O) | Stretching | 1690 - 1650 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

| Ether (C-O) | Stretching | 1260 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's chromophores and conjugated systems.

Flavanones, such as Antiarone I, typically exhibit two main absorption bands in their UV-Vis spectra. These correspond to the electronic transitions within the A-ring (benzoyl system) and the B-ring (cinnamoyl system). While the experimental λmax values for Antiarone I are not available, typical values for flavanones are well-established.

Table 2: Typical Ultraviolet-Visible (UV-Vis) Absorption Maxima for Flavanones This table is illustrative and based on typical values for the flavanone (B1672756) scaffold.

| Absorption Band | Electronic Transition System | Typical λmax (nm) |

| Band I | B-ring (Cinnamoyl) | 300 - 330 |

| Band II | A-ring (Benzoyl) | 270 - 295 |

The precise position and intensity of these bands can be influenced by the substitution pattern on the aromatic rings.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. purechemistry.orgspringernature.com It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. purechemistry.orgnih.gov

For a chiral molecule like Antiarone I, which contains a stereocenter, determining its absolute configuration (the specific spatial arrangement of its atoms) is crucial. X-ray crystallography achieves this through a phenomenon known as anomalous dispersion (or resonant scattering). researchgate.net When X-rays interact with electrons, particularly those of heavier atoms, small phase shifts occur. These shifts cause slight differences in the intensities of diffraction spots that are related by mirror symmetry (known as Bijvoet pairs). researchgate.net By carefully measuring and analyzing these intensity differences, the absolute structure of the molecule in the crystal can be unambiguously determined. nih.govsci-hub.se

While this technique is considered the "gold standard," its application requires the successful growth of a high-quality single crystal of the compound, which can be a significant challenge for many natural products. researchgate.net There is no specific literature available that reports the determination of the absolute configuration of Antiarone I using X-ray crystallography. Should a suitable crystal be obtained, the resulting data would provide the definitive stereochemistry of the molecule.

Hyphenated and Advanced Analytical Approaches

Modern analytical chemistry employs powerful hyphenated techniques and computational methods to analyze complex mixtures and elucidate structures with high sensitivity and accuracy.

High-Performance Thin-Layer Chromatography (HPTLC) coupled with Desorption Electrospray Ionization-High Resolution Mass Spectrometry (DESI-HRMS) is an advanced technique for the analysis of complex mixtures, such as plant extracts. mdpi.com This method is particularly useful for the rapid screening and identification of secondary metabolites like flavonoids. researchgate.net

The process involves:

Separation: The plant extract is applied to an HPTLC plate, and the components are separated based on their differential migration with a solvent system. This results in a chromatogram with spatially separated spots corresponding to different compounds.

Ionization: The HPTLC plate is then directly analyzed using DESI, an ambient ionization technique. A charged solvent spray is directed at the surface of the plate, desorbing and ionizing the analytes directly from the separated spots without requiring further sample preparation. mdpi.com

Detection: The ionized molecules are introduced into a High-Resolution Mass Spectrometer (HRMS), which measures their mass-to-charge ratios with very high accuracy. This allows for the determination of elemental compositions and the identification of known compounds by matching their exact mass.

This hyphenated approach provides a robust platform for the fingerprinting of crude extracts and the sensitive detection of specific compounds. mdpi.com While no studies have been found that specifically apply HPTLC-DESI-HRMS to profile Antiarone I, the technique has been successfully used for the analysis of various flavonoids and other phenolic compounds in complex matrices. researchgate.netmdpi.com

The integration of Artificial Intelligence (AI), particularly machine learning (ML), with spectroscopic data is revolutionizing the field of natural product chemistry. nih.gov AI algorithms can recognize complex patterns in large spectral datasets that may not be apparent to human observers. researchgate.net

For a class of compounds like flavonoids, AI can be applied in several ways:

Structural Elucidation: Machine learning models can be trained on large databases of known flavonoid structures and their corresponding NMR or MS spectra. These trained models can then predict the chemical structure or substructures of a new, unknown flavonoid from its experimental spectra. researchgate.net

Spectrum Prediction: Conversely, AI can predict the spectroscopic properties (e.g., NMR chemical shifts, MS fragmentation patterns) for a hypothesized structure, which can then be compared with experimental data for verification.

Classification and Authentication: AI algorithms, such as Random Forest and Artificial Neural Networks, can analyze spectroscopic fingerprints (from IR, UV-Vis, or MS) of plant extracts to classify them based on origin, quality, or the presence of specific compounds like flavonoids. nih.govnih.gov

Although there are no specific reports on the application of AI to the spectroscopic analysis of Antiarone I, the methodologies are well-established for the broader flavonoid class. nih.govresearchgate.net These computational tools offer a powerful complement to traditional analytical techniques, accelerating the process of identification and characterization of natural products. semanticscholar.org

Biosynthetic Pathways and Precursors of Antiarone I

Elucidation of Putative Biosynthetic Routes

The structural architecture of Antiarone I, featuring a flavanone (B1672756) core with two prenyl side chains, points to a hybrid biosynthetic origin. vulcanchem.com The core structure is assembled via the phenylpropanoid pathway, which has its roots in the shikimate pathway, while the prenyl moieties are derived from the terpenoid backbone pathway.

The formation of the flavanone skeleton of Antiarone I is a classic example of polyketide synthesis in plants. vulcanchem.comresearchgate.net This process is initiated by a polyketide synthase (PKS), specifically a type III PKS known as chalcone (B49325) synthase (CHS). vulcanchem.com The biosynthesis involves the following key steps:

Starter Unit Provision : The pathway begins with a starter molecule, p-coumaroyl-CoA, which is supplied by the phenylpropanoid pathway. vulcanchem.com

Extender Unit Condensation : Chalcone synthase catalyzes the sequential, decarboxylative condensation of three molecules of an extender unit, malonyl-CoA, with the p-coumaroyl-CoA starter unit. vulcanchem.comwikipedia.org Malonyl-CoA is derived from the primary metabolite acetyl-CoA. researchgate.net

Intermediate Formation : This series of condensations forms a linear tetraketide intermediate. wikipedia.org

Cyclization and Aromatization : The enzyme then facilitates an intramolecular Claisen condensation, leading to the cyclization of the polyketide chain and subsequent aromatization to form the characteristic A and C rings of the flavanone structure, yielding naringenin (B18129) chalcone. This chalcone is then isomerized to naringenin, the basic C15 flavanone core.

The involvement of the polyketide pathway is fundamental to the biosynthesis of the vast family of flavonoids, to which Antiarone I belongs. researchgate.net

The assembly of Antiarone I requires crucial precursors from other major metabolic routes, which are integrated with the polyketide machinery.

Shikimate Pathway : This pathway, primarily located in the plastids, is responsible for producing aromatic amino acids, including L-phenylalanine. In the subsequent phenylpropanoid pathway, L-phenylalanine is converted via a series of enzymatic steps into p-coumaroyl-CoA. vulcanchem.com This molecule serves as the essential starter unit for the chalcone synthase enzyme, thereby forming the B-ring and the three-carbon bridge of the flavanone skeleton. vulcanchem.comimsc.res.in

MVA and MEP Pathways : The two prenyl (or isoprenoid) groups attached to the flavanone core of Antiarone I are synthesized via the terpenoid biosynthesis pathways. vulcanchem.com Plants utilize two distinct pathways to produce the universal five-carbon isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.netbiorxiv.org

The Mevalonic Acid (MVA) pathway operates in the cytosol and is responsible for producing precursors for sesquiterpenoids and sterols. biorxiv.org

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is active in the plastids and typically supplies precursors for monoterpenes, diterpenes, and carotenoids. researchgate.netbiorxiv.org

While there can be some exchange of intermediates (crosstalk) between the two pathways, DMAPP is the direct precursor for the prenylation of the flavanone core. biorxiv.orgbiorxiv.org This prenylation is a post-cyclization modification that occurs after the formation of the basic flavanone structure. vulcanchem.com

Identification of Key Enzymatic Steps and Associated Gene Clusters

The biosynthesis of a complex natural product like Antiarone I is governed by a specific set of enzymes whose corresponding genes are often organized into biosynthetic gene clusters (BGCs). atg-biosynthetics.comfrontiersin.org While the specific BGC for Antiarone I has not been explicitly detailed, the key enzymatic steps can be inferred from known flavonoid and prenylated compound biosynthetic pathways.

Key enzymes in the pathway include:

Chalcone Synthase (CHS) : The central enzyme that constructs the C15 flavanone scaffold from p-coumaroyl-CoA and malonyl-CoA. vulcanchem.com

Chalcone Isomerase (CHI) : Catalyzes the stereospecific cyclization of the chalcone intermediate into the flavanone.

Prenyltransferases (PTs) : These are crucial "tailoring" enzymes that catalyze the attachment of the two DMAPP units to the flavanone core. vulcanchem.com These enzymes are responsible for the final structural diversification and are often membrane-associated. The specific PTs determine the position of prenylation on the aromatic rings.

Additional Tailoring Enzymes : Other enzymes, such as hydroxylases (e.g., cytochrome P450 monooxygenases) and methyltransferases, may be involved in further modifying the structure, although the core steps involve the enzymes listed above. frontiersin.org

Identifying the genes for these enzymes typically involves a combination of bioinformatics and molecular biology techniques. frontiersin.org Researchers use genome mining approaches, searching for sequence homology to known enzyme families like PKSs and PTs. frontiersin.orgmpg.de Because genes for a single pathway are often co-located in the genome, identifying a gene for one step (e.g., CHS) can lead to the discovery of the entire BGC, including the tailoring enzymes. nih.gov Functional validation is then achieved through methods like heterologous expression of the candidate genes in a host organism or gene knockout studies in the native producer. nih.govnih.gov

Metabolic Engineering and Biotechnological Approaches for Production Enhancement

The low natural abundance of many valuable plant-derived compounds like Antiarone I has driven the development of biotechnological strategies to increase production yields. rsc.org Metabolic engineering, which involves the targeted modification of an organism's metabolic pathways, offers a promising approach. frontiersin.orgmdpi.com

Several strategies could be applied to enhance the production of Antiarone I:

Heterologous Expression : The entire biosynthetic pathway could be transferred into a microbial host like Escherichia coli or Saccharomyces cerevisiae. mdpi.comconicet.gov.ar This involves identifying and assembling the complete gene cluster for Antiarone I into an expression vector. atg-biosynthetics.com This approach allows for rapid, scalable, and controlled production in industrial fermenters. frontiersin.org

Increasing Precursor Supply : The yield of Antiarone I is dependent on the availability of its precursors. nih.gov Engineering the host organism to overproduce p-coumaroyl-CoA (from the shikimate pathway), malonyl-CoA, and DMAPP (from the MVA or MEP pathway) can significantly boost the final product titer. nih.govfrontiersin.org This can be achieved by overexpressing rate-limiting enzymes in these upstream pathways. nih.gov

Overexpression of Pathway Genes : In either the native plant or a heterologous host, increasing the expression levels of key bottleneck enzymes in the Antiarone I pathway itself, such as chalcone synthase and the specific prenyltransferases, can enhance metabolic flux towards the final compound. nih.gov

Plant Tissue Culture : Utilizing plant cell or tissue culture techniques provides an alternative to whole plant extraction. mdpi.com These cultures can be grown in controlled bioreactors, and production can be stimulated through strategies like elicitation (using signaling molecules to trigger defense responses and secondary metabolism) or feeding of biosynthetic precursors. mdpi.com

These biotechnological methods hold the potential to create sustainable and economically viable sources of Antiarone I for research and potential applications. afjbs.comfastercapital.com

Chemical Derivatization and Analogue Synthesis

Strategies for Structural Modification and Functionalization

While specific derivatization of Antiarone I is not extensively documented, strategies applied to the broader class of flavonoids and chalcones provide a clear blueprint for its potential modification. journalejmp.com The primary targets for functionalization on the Antiarone I scaffold are its hydroxyl groups and the aromatic rings.

Key strategies for structural modification include:

Alkylation and Acylation: The hydroxyl groups can be converted to ethers or esters. This can alter the molecule's solubility and how it interacts with biological targets. For instance, selective synthesis of flavonoid acetamide (B32628) derivatives has been shown to impact bioavailability. nih.gov

Glycosylation: Attaching sugar moieties to the hydroxyl groups can significantly change the compound's pharmacokinetic profile.

Halogenation: Introducing halogen atoms onto the aromatic rings can modulate electronic properties and metabolic stability.

Modification of Prenyl Groups: The two 3-methylbut-2-enyl (prenyl) groups are unique features that can be subjected to reactions such as oxidation, reduction, or cyclization to create novel analogues. vulcanchem.com

Ring-Opening and Rearrangement: The flavanone (B1672756) core can be chemically altered. For example, chalcones, which are open-chain flavonoids, can be synthesized and modified, offering a different structural template. journalejmp.com

These modifications allow for the creation of a library of compounds derived from the parent Antiarone I structure, enabling systematic exploration of its chemical and biological space.

Rational Design of Antiarone I Derivatives for Targeted Research

Rational design involves modifying a lead compound to improve its properties for a specific purpose, such as enhancing its interaction with a biological target or improving its drug-like characteristics. nih.gov This approach combines computational modeling with synthetic chemistry. researchgate.net For Antiarone I, this process would involve:

Target Identification: First, the biological target of interest must be known or hypothesized.

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogues with systematic modifications (as described in 6.1), researchers can determine which parts of the molecule are essential for its activity. For example, studies on other flavonoids have shown that the number and position of hydroxyl groups are critical for antioxidant activity. nih.gov

Computational Docking: Molecular docking simulations can predict how Antiarone I and its designed derivatives might bind to a target protein, such as an enzyme or receptor. nih.govresearchgate.net This allows chemists to prioritize the synthesis of compounds that are most likely to be active. researchgate.net

Pharmacokinetic (ADMET) Prediction: Computational tools can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. nih.gov For instance, parameters like lipophilicity (LogP) and topological polar surface area (TPSA) can be calculated to predict cell membrane permeability. nih.gov

A study focused on rationally designing flavonoid derivatives for a specific viral protease involved modifying the flavonoid scaffold and then computationally screening the new structures for binding affinity and favorable pharmacokinetic properties before synthesis. nih.gov A similar workflow could be applied to Antiarone I to develop derivatives for targeted research applications.

| Design Approach | Objective | Key Methods | Example Application (Analogous to Flavonoids) |

|---|---|---|---|

| Combinatorial Biosynthesis | Produce novel flavonoid derivatives | Precursor-directed biosynthesis using engineered microbes (e.g., E. coli) | Generation of 21 flavonoid derivatives by feeding different cinnamic acid precursors. acs.orgnih.gov |

| In Silico Design & Docking | Inhibit a specific enzyme target | 2D-QSAR, pharmacophore modeling, molecular docking | Design of curcumin (B1669340) and flavonoid derivatives with dual inhibitory activity against enzymes in Alzheimer's disease. researchgate.net |

| Scaffold Modification | Improve drug-likeness and bioavailability | Selective synthesis, ADMET prediction | Creation of quercetin-based derivatives with improved LogP and TPSA values for better cell permeability. nih.gov |

Derivatization for Analytical Enhancement and Detection Sensitivity

The accurate detection and quantification of flavonoids like Antiarone I in complex mixtures (e.g., plant extracts or biological samples) can be challenging. Chemical derivatization is a powerful technique used to modify an analyte to improve its separation and detection by analytical instruments like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). researchgate.net

High-performance liquid chromatography is a primary method for analyzing flavonoids, but sensitivity can be an issue due to the lack of strong chromophores or poor ionization efficiency in some compounds. researchgate.net Derivatization addresses these limitations.

Common Analytical Derivatization Strategies Applicable to Antiarone I:

UV-Vis Absorbance Enhancement: While flavanones have inherent UV absorbance, derivatization can shift or enhance this property. Post-column derivatization with shift reagents like aluminum chloride can be used to confirm the identity of flavonoids by inducing a characteristic shift in their UV-Vis spectrum. nih.govresearchgate.net

Fluorescence Tagging: For highly sensitive detection, non-fluorescent molecules can be derivatized with a fluorescent tag.

Improving Mass Spectrometry (MS) Ionization: Electrospray ionization (ESI) is a common technique for MS analysis of flavonoids. Derivatization can improve ionization efficiency, leading to much lower detection limits. One advanced method involves complexation with a metal ion (e.g., Cu²⁺) and an auxiliary ligand, which can increase signal intensity by orders of magnitude compared to standard protonated or deprotonated molecules. acs.org

Improving Chromatographic Separation: Derivatization can alter the polarity of a compound, improving its retention and separation on an HPLC column. For instance, acetylating the polar hydroxyl groups of a flavonoid makes it less polar, which can improve its separation in reverse-phase HPLC. nih.gov

The choice of analytical method and the potential need for derivatization depend on the sample matrix and the required sensitivity. For chalcones and flavanones, HPLC coupled with a photodiode array (PDA) detector is effective for separation and quantification, often using a C18 column and a gradient mobile phase of acidified water and acetonitrile (B52724). journalejmp.commdpi.comptfarm.pl

| Technique | Purpose | Reagent/Method | Detection Method |

|---|---|---|---|

| Post-column Reaction | Structural confirmation | Aluminum Chloride (AlCl₃) | HPLC-UV/Vis (DAD) |

| Metal Complexation | Enhance MS signal | Divalent metals (e.g., Co²⁺, Cu²⁺) with an auxiliary ligand | LC-ESI-MS |

| Acetylation | Improve chromatographic behavior and bioavailability studies | Acetic anhydride (B1165640) | HPLC-UV, LC-MS |

| No Derivatization | Simultaneous quantification of multiple flavonoids | Gradient elution with acidified mobile phase | HPLC-PDA, LC-MS/MS |

Structure Activity Relationship Sar and Structure Target Relationship Str Studies

Systematic Investigation of Structural Motifs and Biological Function

Systematic studies on Antiarone I and related anthraquinones have revealed that their biological activities are intricately linked to their structural motifs. nih.govresearchgate.net The fundamental anthraquinone (B42736) scaffold is a recurring feature in compounds with significant pharmacological activities, including anticancer and antimicrobial properties. nih.govresearchgate.net

Research into anthraquinones has highlighted that the anthraquinone ring itself is a key element for certain biological activities, such as anticancer effects. nih.gov The diversity in the physiological activity of anthraquinones is dependent on their chemical structures, including the number and type of substituents. nih.gov

Identification of Pharmacophoric Elements and Key Functional Groups

A pharmacophore represents the essential spatial arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. uniroma1.it For Antiarone I, the identification of its pharmacophoric elements is key to understanding its mechanism of action. A typical pharmacophore model includes features like hydrophobic centers, aromatic rings, hydrogen bond acceptors and donors, and charged groups. uniroma1.itresearchgate.net

In the broader class of anthraquinones, key functional groups that often form part of the pharmacophore include:

Hydroxyl Groups: These can act as both hydrogen bond donors and acceptors, forming crucial interactions with receptor sites. uniroma1.it

Carbonyl Groups: The two carbonyl groups on the central ring of the anthraquinone structure are potent hydrogen bond acceptors.

Aromatic Rings: The planar aromatic system can engage in π-π stacking and hydrophobic interactions with the target protein. uniroma1.it

For Antiarone I, it is hypothesized that a specific combination and spatial orientation of these groups define its unique ability to bind to its biological target. For example, a pharmacophore model for a related compound might consist of a phenyl ring and a nitrogen atom at a specific distance, which is a common feature for serotonin (B10506) receptor ligands. drugdesign.org

Computational Approaches in SAR/STR Analysis

Computational methods are indispensable tools in modern drug discovery for analyzing SAR and STR, providing insights that are often difficult to obtain through experimental methods alone. nih.govfrontiersin.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. openaccessjournals.commdpi.com This method is widely used to screen virtual libraries of compounds and to propose binding modes for active molecules. mdpi.comacademie-sciences.fr For Antiarone I, molecular docking studies would be employed to simulate its interaction with its putative biological target. ugm.ac.idchemrxiv.org

These investigations provide valuable information on the binding affinity, with lower binding energies suggesting a more stable complex. academie-sciences.frnanobioletters.com For instance, a hypothetical docking study of Antiarone I against a specific protein kinase might reveal key hydrogen bonds and hydrophobic interactions responsible for its inhibitory activity. The results can guide the design of new derivatives with improved binding characteristics. nih.govfabad.org.trresearchgate.net

Table 1: Hypothetical Molecular Docking Results for Antiarone I and Analogues

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Antiarone I | Kinase X | -9.5 | LYS76, GLU93, LEU145 |

| Analogue 1 | Kinase X | -8.2 | GLU93, LEU145 |

This table presents hypothetical data for illustrative purposes.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. ebsco.comarxiv.org By simulating the movements of atoms over time, MD can be used to assess the stability of the predicted binding mode and to explore conformational changes that may occur upon ligand binding. nih.govnih.govmdpi.comnih.govresearchgate.net

Insights into Ligand-Target Interactions

The culmination of SAR, STR, and computational studies provides a detailed picture of the interactions between Antiarone I and its biological target. nih.gov The binding of a ligand to a protein is a complex process governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. frontiersin.orgmdpi.com

For Antiarone I, it is anticipated that a combination of these forces is responsible for its specific binding. The planar anthraquinone core likely participates in hydrophobic and stacking interactions within a corresponding pocket of the target protein, while strategically positioned hydroxyl or other polar groups form specific hydrogen bonds with key amino acid residues. drugdesign.org Understanding these intricate interactions at the atomic level is fundamental for explaining the compound's biological activity and for guiding future drug development efforts. plos.org

In Vitro Biological Activities and Molecular Mechanisms

Cellular Pathway Modulation

Cellular pathways are complex networks of molecular interactions that govern cellular function. Investigating how a compound modulates these pathways can reveal its potential to influence cell fate, proliferation, and survival.

The cell cycle is a tightly regulated series of events that leads to cell division and duplication. Checkpoints exist within the cell cycle to ensure the fidelity of this process. Studies in this area would typically involve treating cancer cell lines with the compound and analyzing its effect on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2, M) using techniques like flow cytometry. Researchers would also examine the expression levels of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis. Many anti-cancer therapies work by inducing apoptosis in malignant cells. To assess a compound's ability to induce apoptosis, scientists would look for characteristic markers such as DNA fragmentation, caspase activation (e.g., caspase-3, -8, -9), and changes in the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It can have both pro-survival and pro-death roles depending on the cellular context. Investigating a compound's effect on autophagy would involve monitoring the formation of autophagosomes and measuring the levels of autophagy-related proteins like LC3-II and p62.

ROS and NO are important signaling molecules, but their overproduction can lead to oxidative stress and cellular damage. Researchers would measure the intracellular levels of ROS and NO in cells treated with the compound to determine if it disrupts the normal redox balance.

Enzyme Inhibition and Activation Studies

Enzymes are biological catalysts that are essential for most biochemical reactions in the body. Many drugs exert their effects by inhibiting or activating specific enzymes.

Topoisomerases are enzymes that regulate the topology of DNA and are critical for DNA replication and transcription. They are well-established targets for cancer chemotherapy. To study the interaction of a compound with topoisomerases, researchers would perform in vitro assays to measure the inhibition of topoisomerase I or II activity. Molecular docking studies could also be used to predict how the compound might bind to the enzyme's active site.

In the absence of specific data for Antiarone I, the following table provides a hypothetical representation of the kind of data that would be generated from such studies.

| Biological Activity | Assay/Method | Hypothetical Finding for a Novel Compound |

| Cell Cycle Regulation | Flow Cytometry on HCT116 cells | G2/M phase arrest |

| Apoptosis Induction | Western Blot for Caspase-3 | Increased cleavage of pro-caspase-3 |

| Autophagy Modulation | LC3-II Immunofluorescence | Increased formation of LC3-II puncta |

| ROS Production | DCFDA Assay | Dose-dependent increase in intracellular ROS |

| Topoisomerase Inhibition | Topoisomerase I relaxation assay | Inhibition of DNA relaxation |

It is important to reiterate that the information above is a generalized description of the scientific process and does not reflect actual experimental results for Antiarone I. The scientific community awaits future research that may shed light on the biological activities of this compound.

An extensive search for scientific literature detailing the in vitro biological activities and molecular mechanisms of the chemical compound Antiarone I has revealed a significant lack of specific data required to populate the requested article structure.

The performed searches aimed to find detailed research findings on Antiarone I's effects on various biochemical pathways and systems, as outlined in the user's instructions. This included targeted queries for its role in:

Kinase Modulation: Specifically its effects on Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.

Other Enzyme Systems: Data on its inhibitory or modulatory activity against DNA gyrase, acetylcholinesterase, β-secretase, phosphodiesterase, phospholipase A2, and sirtuin 1.

Receptor and Protein Interaction Profiling: Studies detailing its binding affinities and interactions with specific cellular receptors or proteins.

Mechanistic Investigations in Cell-Based Assays: In-depth cellular studies elucidating its mechanism of action.

Anti-Biofilm Activity: Research on its ability to inhibit or disrupt microbial biofilms and the underlying mechanisms.

While the compound Antiarone I is mentioned in scientific literature, the available information is limited and does not cover the specific areas outlined in your request. Mentions are generally confined to its identification in plant sources and broad, often preliminary, screenings of biological activities, such as general anti-HIV or antioxidant potential. There is no detailed, publicly available research that delves into its specific molecular mechanisms, such as kinase modulation, specific enzyme inhibition, or anti-biofilm effects.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The foundational research data required to write the content for the specified sections and subsections on Antiarone I is not available in the public domain at this time.

Computational and Chemoinformatic Studies

Molecular Modeling and Dynamics Simulations

Computational studies have provided insights into the structural and dynamic properties of Antiarone I and its interactions with biological macromolecules. Molecular docking, a key computational technique, has been employed to predict the binding orientation of Antiarone I within the active sites of protein targets.

A noteworthy large-scale in silico screening of approximately 2,500 flavonoids identified Antiarone I as a potential inhibitor of the Dengue virus NS2B/NS3 protease, a crucial enzyme for viral replication. nih.govnih.govresearchgate.netfrontiersin.orgscienceopen.com This study utilized molecular docking to assess the binding affinity and mode of interaction of a vast library of flavonoids, including Antiarone I, with the protease's active site. nih.govnih.govresearchgate.netfrontiersin.orgscienceopen.com While this high-throughput screening highlighted the potential of Antiarone I, detailed molecular dynamics (MD) simulations specific to this compound were not reported in the available literature. MD simulations would be a valuable next step to provide a more dynamic and detailed understanding of the stability of the Antiarone I-protease complex, the conformational changes that may occur upon binding, and the key residues involved in the interaction over time.

Table 1: Molecular Docking Parameters for Flavonoid Screening against Dengue Virus NS2B/NS3 Protease

| Parameter | Description |

| Target Protein | Dengue Virus NS2B/NS3 Protease |

| Ligand Library Size | ~2,500 Flavonoids (including Antiarone I) |

| Docking Software | Commonly used platforms include AutoDock, AutoDock Vina, and Molecular Operating Environment (MOE). nih.gov |

| Scoring Function | Estimates the binding affinity (e.g., in kcal/mol) between the ligand and the protein. |

| Binding Site | The catalytic triad of the NS2B/NS3 protease. |

Ligand-Based and Structure-Based Approaches for Chemical Design

Both ligand-based and structure-based computational methods are pivotal in the design of novel chemical entities inspired by Antiarone I.

Structure-Based Drug Design (SBDD): The aforementioned molecular docking study of flavonoids against the Dengue virus protease is a prime example of SBDD. nih.govnih.govresearchgate.netfrontiersin.orgscienceopen.com By utilizing the three-dimensional structure of the target protein, researchers can identify key interactions and design new molecules that can bind with higher affinity and specificity. The insights gained from such studies on Antiarone I could guide the modification of its chemical structure to enhance its inhibitory activity.

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of a target, LBDD methods become crucial. Pharmacophore modeling, a prominent LBDD technique, involves identifying the essential structural features of a set of active molecules that are responsible for their biological activity. nih.govfrontiersin.orgmdpi.com For Antiarone I, a pharmacophore model could be developed based on its known anti-HIV activity. mdpi.complos.org This model, representing the spatial arrangement of features like hydrogen bond donors, acceptors, and aromatic rings, could then be used to screen large chemical databases for novel compounds with similar features and potentially similar biological activity. nih.govfrontiersin.orgmdpi.com

Predictive Modeling for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a significant role in forecasting the biological activity of compounds like Antiarone I. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.net

For flavonoids, QSAR studies have been successfully applied to predict various activities, including antioxidant and anti-HBV effects. nih.govplos.org These models typically use molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. While a specific QSAR model for the anti-HIV activity of Antiarone I and its analogs has not been detailed in the reviewed literature, the principles of QSAR could be readily applied. By synthesizing and testing a series of Antiarone I derivatives, a predictive QSAR model could be developed to guide the design of new analogs with improved potency.

Table 2: Common Molecular Descriptors Used in Flavonoid QSAR Studies

| Descriptor Type | Examples |

| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Topological | Connectivity indices, Shape indices |

| Hydrophobic | LogP (octanol-water partition coefficient) |

Chemogenomics and Target Identification Methodologies

Chemogenomics aims to systematically identify the protein targets of small molecules on a large scale. For a natural product like Antiarone I with known biological activities, computational chemogenomics and target identification methods can help to elucidate its mechanism of action by predicting its potential molecular targets. nih.govresearchgate.net

One such approach is network pharmacology, which constructs and analyzes networks of protein-protein interactions to identify key proteins or "hubs" that are likely to be modulated by a drug. nih.gov By examining the known targets of structurally similar flavonoids and integrating this information with protein interaction networks, potential targets for Antiarone I could be inferred. This approach can help to prioritize experimental validation and uncover novel therapeutic applications for the compound. nih.govresearchgate.net

Application of Artificial Intelligence in Chemical Space Exploration and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid exploration of vast chemical spaces and the design of novel molecules with desired properties. jopir.innih.govacs.org In the context of Antiarone I, AI can be applied in several ways:

Generative Models: AI-powered generative models can design novel flavonoid structures inspired by Antiarone I that are predicted to have improved biological activity and drug-like properties. jopir.in

Predictive Modeling: Machine learning algorithms, such as random forests and support vector machines, can be trained on existing flavonoid bioactivity data to build more accurate predictive models for the activity of new compounds. nih.govresearchgate.net

De Novo Drug Design: AI can be used to design entirely new molecules that fit a specific pharmacophore model or dock into a target protein's active site, potentially leading to the discovery of novel chemical scaffolds with similar or enhanced activity compared to Antiarone I. nih.govacs.org

The integration of AI into the drug discovery pipeline holds significant promise for accelerating the development of new therapeutics based on natural products like Antiarone I. jopir.innih.govacs.org

Future Directions and Research Perspectives for Antiarone I

Unexplored Biological Activities and Mechanistic Pathways

While flavonoids are broadly studied, the specific biological activities and mechanisms of action for Antiarone I remain largely uncharted territory. Future research should prioritize a systematic screening of this compound against various biological targets to uncover its therapeutic potential. The prenyl group on the Antiarone I scaffold is known to enhance the biological activities of flavonoids, potentially by improving membrane permeability and interaction with protein targets. acs.orgresearchgate.net

Key areas for investigation include its potential as an antimicrobial agent. Related prenylated flavonoids, such as Artonin I, have demonstrated the ability to inhibit bacterial efflux pumps, thereby reversing multidrug resistance in pathogens like Staphylococcus aureus. nih.gov A critical research avenue would be to explore if Antiarone I shares this mechanism or possesses other antibacterial modes of action. Furthermore, given the known anti-inflammatory and antioxidant properties of many flavonoids, a thorough investigation into Antiarone I's capacity to modulate inflammatory pathways (e.g., NF-κB, MAPK) and scavenge reactive oxygen species is warranted. mdpi.com

Table 1: Proposed Biological Activities and Mechanistic Pathways for Future Investigation of Antiarone I

| Potential Biological Activity | Potential Mechanistic Pathway to Investigate | Rationale based on Similar Compounds |

|---|---|---|

| Antimicrobial | Inhibition of bacterial efflux pumps; Disruption of cell membrane integrity; Inhibition of microbial enzymes. | Prenylated flavonoids can overcome multidrug resistance. nih.gov |

| Anti-inflammatory | Modulation of NF-κB, MAPK, and JAK-STAT signaling pathways; Inhibition of cyclooxygenase (COX) enzymes. | Flavonoids are well-known for their anti-inflammatory effects. mdpi.com |

| Anticancer | Induction of apoptosis via caspase activation; Cell cycle arrest; Inhibition of topoisomerases or protein kinases. | Many flavonoids exhibit cytotoxic activity against cancer cell lines. encyclopedia.pub |

| Antioxidant | Direct scavenging of reactive oxygen species (ROS); Upregulation of endogenous antioxidant enzymes (e.g., SOD, CAT). | The phenolic structure is conducive to antioxidant activity. mdpi.com |

| Neuroprotective | Inhibition of acetylcholinesterase; Modulation of neuroinflammatory pathways; Protection against oxidative stress in neuronal cells. | Flavonoids have shown potential in models of neurodegenerative diseases. |

Advances in Biosynthetic Pathway Elucidation and Engineering for Sustainable Production

The natural abundance of Antiarone I is likely low, making extraction from its plant source inefficient and unsustainable for large-scale research or application. researchgate.net A significant future direction is the elucidation of its biosynthetic pathway to enable heterologous production in microbial systems. The biosynthesis is expected to follow the general flavonoid pathway, beginning with the shikimate and phenylpropanoid pathways to produce the core flavonoid scaffold, followed by a key prenylation step catalyzed by a prenyltransferase. researchgate.netnih.gov

Future research should focus on identifying the specific genes and enzymes responsible for its production in the source organism. This can be achieved through a combination of genome sequencing and transcriptomic analysis to identify the biosynthetic gene cluster. Once identified, these genes can be introduced into a microbial chassis like Saccharomyces cerevisiae or Escherichia coli. acs.org Metabolic engineering strategies, such as optimizing precursor supply and enzyme expression, can then be employed to develop a robust and sustainable fermentation process for the production of Antiarone I. acs.orgresearchgate.net

Table 2: Key Enzyme Classes in the Proposed Biosynthetic Pathway of Antiarone I

| Enzyme Class | Role in Pathway | Precursor(s) | Product |

|---|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Phenylpropanoid pathway initiation | L-Phenylalanine | Cinnamic acid |

| Chalcone (B49325) synthase (CHS) | Flavonoid pathway entry point | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin (B18129) chalcone |

| Chalcone isomerase (CHI) | Flavonoid core formation | Naringenin chalcone | Naringenin |

| Flavonoid hydroxylases/synthases | Modification of the flavonoid core | Naringenin or other flavanones | Dihydroxylated/modified flavonoid |

| Prenyltransferase (PT) | Addition of the prenyl group | Flavonoid precursor, DMAPP | Antiarone I |

Innovations in Synthetic Methodologies and Analogue Development

Chemical synthesis provides a powerful alternative to extraction and an essential tool for creating structural analogues to probe biological activity. A total synthesis for Antiarone I has not been reported and represents a key objective for future research. Retrosynthetic analysis could disconnect the molecule at the prenyl group and the flavonoid core, allowing for a modular assembly from simpler, commercially available starting materials.

Furthermore, modern synthetic methods can be applied to generate a library of Antiarone I analogues. nih.gov Systematic modification of the compound could elucidate structure-activity relationships (SAR). For example, altering the position and length of the prenyl chain, or changing the substitution pattern on the flavonoid rings, could lead to analogues with enhanced potency, selectivity, or improved pharmacokinetic properties. mdpi.comnih.gov These synthetic efforts would be crucial for optimizing Antiarone I as a potential therapeutic lead. nih.gov

Table 3: Potential Sites for Analogue Development on the Antiarone I Scaffold

| Modification Site | Type of Modification | Desired Property to Explore |

|---|---|---|

| Prenyl Group | Vary chain length (geranyl, farnesyl); Introduce unsaturation or cyclization. | Increased lipophilicity, altered membrane interaction, enhanced potency. |

| A-Ring Hydroxyls | Methylation, glycosylation, acylation. | Improved metabolic stability, altered solubility, prodrug strategies. |

| B-Ring Hydroxyls | Change number and position of hydroxyls; Introduce methoxy (B1213986) or halogen groups. | Modified antioxidant potential, altered target binding specificity. |

| C-Ring | Saturation of the double bond; Opening of the pyran ring. | Changes in planarity and conformation, novel biological activities. |

Emerging Analytical and Characterization Technologies

Robust analytical and characterization techniques are fundamental to all aspects of natural product research. For Antiarone I, the application of emerging technologies will be crucial for unambiguous structure confirmation, purity assessment, and studying its interactions with biological systems.

High-resolution, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, such as HSQC and HMBC experiments, will be essential for the complete assignment of proton and carbon signals, confirming the connectivity and stereochemistry of synthetic intermediates and final products. mdpi.com High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS/MS or LC-QTOF), will be vital for identifying Antiarone I in complex mixtures, profiling metabolites in engineered production strains, and characterizing its degradation products. researchgate.net As potential biological targets are identified, techniques like Surface Plasmon Resonance (SPR) could be employed to quantitatively measure binding affinities and kinetics, providing valuable mechanistic insights.

| Technology | Specific Technique | Application in Antiarone I Research |

|---|---|---|

| NMR Spectroscopy | 2D NMR (COSY, HSQC, HMBC), NOESY | Unambiguous structure elucidation of Antiarone I and its synthetic analogues. |

| Mass Spectrometry | LC-QTOF-MS, LC-MS/MS | Identification and quantification in plant extracts; Metabolomic profiling of engineered microbes; Impurity profiling. |

| Chromatography | Ultra-High Performance Liquid Chromatography (UHPLC) | High-resolution separation for purification and quantification. researchgate.net |

| Biosensor Technology | Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics and affinity to putative protein targets. |

Integration of Artificial Intelligence and Machine Learning in Chemical Biology Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing natural product discovery. cas.org These computational tools can be leveraged to accelerate research on Antiarone I significantly. ML algorithms, particularly quantitative structure-activity relationship (QSAR) models and deep neural networks, can be trained on datasets of known flavonoids to predict a wide range of potential biological activities for Antiarone I, helping to prioritize experimental screening efforts. nih.govijain.orgijain.org

| AI/ML Application Area | Specific Tool/Approach | Objective |

|---|---|---|

| Activity Prediction | QSAR, Deep Neural Networks | Predict unexplored biological activities (e.g., antiviral, kinase inhibition) to guide screening. jsr.org |

| Biosynthesis | Genome Mining Algorithms | Identify the putative biosynthetic gene cluster for Antiarone I from genomic data of the source organism. frontiersin.org |

| Structure Elucidation | ML-based spectral analysis | Accelerate the identification of Antiarone I and its derivatives from complex LC-MS or NMR data. cas.org |

| Analogue Design | Generative Models | Propose novel Antiarone I analogues with optimized properties (e.g., higher potency, better ADME profile). nih.gov |

| Data Analysis | Multivariate Data Analysis | Correlate chemical structure with biological activity across a library of synthesized analogues. |

Q & A

Q. How can researchers ensure reproducibility in Antiarone I studies while adhering to ethical guidelines?

- Answer : Follow ARRIVE 2.0 guidelines for preclinical studies, including detailed protocols for compound purification (e.g., column chromatography gradients) and raw data sharing via repositories like Zenodo. Obtain IRB approval for ethnobotanical data involving human participants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.